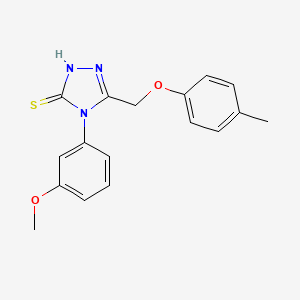

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Descripción

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by:

- Triazole core: A 1,2,4-triazole ring with a thiol (-SH) group at position 2.

- Substituents:

- A 3-methoxyphenyl group at position 3.

- A (p-tolyloxy)methyl group (p-tolyl = 4-methylphenyl) at position 4.

Cyclization of thiosemicarbazide intermediates.

S-alkylation or Schiff base formation using cesium carbonate or acetic acid catalysis .

Propiedades

Fórmula molecular |

C17H17N3O2S |

|---|---|

Peso molecular |

327.4 g/mol |

Nombre IUPAC |

4-(3-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H17N3O2S/c1-12-6-8-14(9-7-12)22-11-16-18-19-17(23)20(16)13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H,19,23) |

Clave InChI |

NJCBXOPJPHJOTO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC(=CC=C3)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride under basic conditions.

Attachment of the p-Tolyloxy Group: The final step involves the reaction of the intermediate with p-tolyloxy methyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy and tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl and tolyloxy groups can enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-donating groups (e.g., methoxy in 9d) often exhibit higher yields (80–83%) compared to those with nitro groups (e.g., 11c: 83%), suggesting steric or electronic effects influence reaction efficiency .

- Aromatic vs. Aliphatic Substituents : Aliphatic substituents (e.g., ethyl in ) may reduce steric hindrance but are less explored in the provided data.

Antimicrobial Activity:

- HAS-D Series () : Compounds with 4-methoxyphenyl and aryl groups (e.g., HAS-D1, HAS-D8) showed moderate to good antimicrobial activity, though specific MIC values are unreported .

- Triazole-Pyridine Hybrids () : Derivatives with pyridine moieties (e.g., compound 9) demonstrated efficacy against bacterial and fungal strains, with activity linked to the presence of electron-rich substituents .

Antifungal and Antiviral Potential:

- 4-(4-Methoxyphenyl)-5-phenyl () : Exhibited antifungal activity, likely due to the 4-methoxyphenyl group enhancing membrane penetration .

Antiradical and CNS Activity:

Physicochemical Properties

Notes:

- Higher molecular weight compounds (e.g., 9d) may exhibit reduced bioavailability despite thermal stability.

- The target compound’s (p-tolyloxy)methyl group could enhance lipophilicity compared to HAS-D1’s 4-methylphenyl substituent.

Actividad Biológica

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 914206-72-7) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The presence of methoxy and toluyloxy groups enhances its potential for various biological interactions, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The chemical structure of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 302.41 g/mol |

| LogP | 3.9978 |

| Polar Surface Area | 103.57 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known for its role in inhibiting enzymes and disrupting biological pathways. This compound may act through mechanisms such as:

- Enzyme Inhibition : Inhibition of enzymes involved in cell proliferation.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Disruption of microbial cell wall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human melanoma (IGR39) | 10.5 |

| Triple-negative breast cancer (MDA-MB-231) | 12.3 |

| Pancreatic carcinoma (Panc-1) | 15.0 |

The selectivity towards cancer cells was notably higher compared to normal cell lines, indicating a potential therapeutic index for further development.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

- In Vivo Studies : A study evaluating the efficacy of this triazole derivative in a mouse model of breast cancer showed a reduction in tumor size by approximately 40% compared to control groups treated with vehicle alone.

- Synergistic Effects : Research has indicated that when combined with conventional chemotherapeutics like doxorubicin, the compound enhances the overall anticancer effect while reducing the side effects associated with high doses of chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.